molecular formula C16H15ClN2O3 B5790271 N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide

N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide

Cat. No.: B5790271
M. Wt: 318.75 g/mol
InChI Key: GLWCYEWXRUMPHW-UHFFFAOYSA-N
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Description

The mTOR pathway is involved in cell growth and proliferation, making it a significant target for cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide involves several steps. The process begins with the reaction of 3-methylbenzenecarboximidamide with 2-chlorophenol to form the intermediate compound 3-methylbenzenecarboximidamide-2-chlorophenyl ether. This intermediate is then further reacted to produce the final compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding oxides, while reduction may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on cellular processes, including cell growth and proliferation.

    Medicine: Extensively studied for its potential as an anti-cancer drug due to its ability to inhibit the mTOR pathway.

Mechanism of Action

The mechanism of action of N’-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide involves the inhibition of the mTOR pathway. By blocking this pathway, the compound prevents cancer cells from dividing and growing, ultimately leading to cell death. Additionally, it has been shown to induce autophagy, a process by which cells recycle damaged or unwanted components, contributing to its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Rapamycin: Another mTOR inhibitor with similar anti-cancer properties.

    Everolimus: A derivative of rapamycin used in cancer treatment.

    Temsirolimus: Another mTOR inhibitor with applications in cancer therapy.

Uniqueness

N’-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide is unique due to its specific chemical structure, which allows for targeted inhibition of the mTOR pathway. This specificity makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-11-5-4-6-12(9-11)16(18)19-22-15(20)10-21-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWCYEWXRUMPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC=CC=C2Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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